Fluorescent HIV Substrate

HIV Protease Kinetics Enzyme Assay

Choose the Fluorescent HIV Substrate (Abz-Ala-Arg-Val-Nle-Tyr(3-NO2)-Glu-Ala-Nle-NH2) for assays that demand rigorous kinetic precision and clinical relevance. Its unique UV/blue Ex/Em (320/420 nm) avoids interference from visible-range autofluorescence common in natural products, ensuring cleaner hits in HTS campaigns. Unlike generic analogs, the optimized sequence is cleaved by both wild-type and drug-resistant HIV protease mutants, enabling consistent Km/kcat determination and preventing false-negative compound advancement. Ideal for labs requiring reproducible, real-time monitoring of protease activity.

Molecular Formula C50H76N14O14
Molecular Weight 1097.2 g/mol
Cat. No. B15140745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent HIV Substrate
Molecular FormulaC50H76N14O14
Molecular Weight1097.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C50H76N14O14/c1-7-9-16-32(41(52)68)58-42(69)28(6)57-45(72)35(20-22-39(66)67)60-48(75)36(24-29-19-21-38(65)37(25-29)64(77)78)62-46(73)33(17-10-8-2)61-49(76)40(26(3)4)63-47(74)34(18-13-23-55-50(53)54)59-43(70)27(5)56-44(71)30-14-11-12-15-31(30)51/h11-12,14-15,19,21,25-28,32-36,40,65H,7-10,13,16-18,20,22-24,51H2,1-6H3,(H2,52,68)(H,56,71)(H,57,72)(H,58,69)(H,59,70)(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,66,67)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1
InChIKeyGPRJANMHXYPOPZ-YXPCIDTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent HIV Substrate (CAS 1426174-10-8) for HIV Protease Activity Assays and Inhibitor Screening


Fluorescent HIV Substrate (CAS 1426174-10-8), a synthetic peptide with the sequence Abz-Ala-Arg-Val-Nle-Tyr(3-NO2)-Glu-Ala-Nle-NH2, is a fluorogenic substrate designed for the quantitative detection of HIV protease activity . It is cleaved specifically between the Nle and Tyr(3-NO2) residues, releasing a fluorescent signal measurable at Ex/Em = 320/420 nm, and is recognized by both wild-type and drug-resistant HIV protease mutants [1]. This compound is a core reagent in high-throughput screening (HTS) campaigns for antiretroviral drug discovery and in fundamental biochemical studies of protease kinetics .

Why a Generic 'Fluorescent HIV Substrate' Cannot Replace a Validated Reagent in Critical Assays


Generic or poorly characterized fluorescent substrates cannot be substituted interchangeably in HIV protease research due to substantial variations in critical assay parameters. The choice of fluorophore-quencher pair directly impacts spectral properties (Ex/Em wavelengths), which determines compatibility with existing lab instrumentation [1]. More critically, the peptide sequence dictates the enzyme's affinity (Km) and catalytic turnover rate (kcat), leading to widely different catalytic efficiencies (kcat/Km) across substrate analogs [2]. Using a non-optimized substrate can compromise assay sensitivity, limit the detection window for weak inhibition, and hinder data reproducibility across studies. The specific quantitative evidence below demonstrates that the Abz/Tyr(3-NO2) design of this Fluorescent HIV Substrate offers a unique combination of kinetic and recognition properties essential for rigorous scientific selection.

Fluorescent HIV Substrate: Quantified Differentiation from Closest Analogs in HIV-1 Protease Assays


Kinetic Parameter Comparison: Fluorescent HIV Substrate vs. Chromogenic Substrate IV

The Fluorescent HIV Substrate (CAS 1426174-10-8) is often used in assays that require high sensitivity and a broad dynamic range. While its specific kcat and Km values are not widely published in the same head-to-head studies, its design as an intramolecularly quenched fluorogenic substrate confers a distinct advantage in signal-to-background ratio over chromogenic alternatives. This design translates to higher assay sensitivity and lower enzyme consumption. For context, a comparable fluorogenic FRET substrate (Anthranilyl-HIV Protease Substrate) demonstrates a kcat of 7.4 s⁻¹ and Km of 2.1 μM [1]. In contrast, the chromogenic HIV Protease Substrate IV shows a kcat of 4.9 s⁻¹ and Km of 15 μM [2].

HIV Protease Kinetics Enzyme Assay

Comparative Kinetic Analysis vs. Benchmark FRET Substrate SensoLyte® 520

The Fluorescent HIV Substrate (CAS 1426174-10-8) is a fluorogenic substrate, but it operates on a different detection principle (internal quenching) than many commercial FRET kits like SensoLyte® 520. A study comparing a custom FRET substrate (Peptide HF) to the commercial SensoLyte® 520 substrate showed that Peptide HF exhibited 5-fold higher Vmax and 5-fold higher catalytic efficiency (Kcat/Km) [1]. This demonstrates that sequence and dye-pair optimization can dramatically improve assay performance, and the distinct Abz/Tyr(3-NO2) chemistry of the Fluorescent HIV Substrate represents a specific, defined alternative to the HiLyte™ Fluor 488/QXL™ 520 system used in the SensoLyte® kit.

HIV-1 Protease FRET Enzyme Kinetics

Confirmed Activity Against Drug-Resistant HIV Protease Mutants

A critical differentiator for procurement is the confirmed activity of the Fluorescent HIV Substrate (CAS 1426174-10-8) against drug-resistant HIV protease mutants. Technical documentation explicitly states this substrate is recognized by both wild-type and drug-resistant HIV protease mutants [1]. This is a non-universal property; substrate cleavage efficiency can be severely compromised by active site mutations in resistant strains, which alter the enzyme's substrate binding pocket. In contrast, the standard HIV Protease Substrate 1 is primarily characterized for wild-type HIV-1 protease .

HIV Protease Drug Resistance Mutant Enzymes

Optimized UV Spectral Properties for Reduced Compound Interference

The Fluorescent HIV Substrate (CAS 1426174-10-8) operates with excitation and emission maxima at 320 nm and 420 nm, respectively [1]. This is a notable deviation from many popular FRET-based assays (e.g., SensoLyte® 520 with Ex/Em 490/520 nm, or EDANS/DABCYL-based substrates with Ex/Em 340/490 nm). Operating in this specific UV/blue range can be advantageous for reducing fluorescence interference from library compounds in high-throughput screening (HTS) campaigns, many of which absorb or emit in the visible range [2].

HIV Protease Fluorescence High-Throughput Screening

Optimal Scientific and Industrial Applications for Fluorescent HIV Substrate (CAS 1426174-10-8)


High-Throughput Screening of Protease Inhibitors Against Drug-Resistant HIV Strains

This substrate is ideally suited for large-scale inhibitor screening campaigns where hits need to be validated against clinically relevant, drug-resistant HIV protease variants. Its proven recognition by resistant mutants ensures that assay results are relevant to the current therapeutic landscape, reducing the risk of advancing false-negative compounds that fail against resistant strains [1].

Screening Libraries with High Intrinsic Fluorescence or Color

The unique UV/blue excitation/emission profile (Ex/Em = 320/420 nm) makes this substrate a superior choice for screening diverse chemical libraries. Many natural products and synthetic compounds exhibit strong absorbance or autofluorescence in the visible range (e.g., 490-520 nm), which can interfere with common FRET assays . Using this substrate minimizes such interference, improving the reliability of hit identification and reducing the need for confirmatory counterscreens.

Detailed Kinetic Characterization of Mutant HIV Proteases

For academic and industrial labs studying the evolution of drug resistance, this substrate provides a consistent and reliable tool for determining steady-state kinetic parameters (e.g., Km, Vmax) of purified wild-type and mutant HIV proteases. Its defined cleavage site and fluorescence properties allow for precise, real-time monitoring of reaction rates, which is essential for understanding the functional impact of specific mutations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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